molecular formula C11H15BrN2O B1472785 8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1823547-75-6

8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No. B1472785
CAS RN: 1823547-75-6
M. Wt: 271.15 g/mol
InChI Key: HKVXJNJJZDKQKI-UHFFFAOYSA-N
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Description

“8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . 1,5-Naphthyridines are heterocyclic compounds that have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . Some of the published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . A Stille cross-coupling reaction was also used to reach the 1,5-naphthyridine ring .


Molecular Structure Analysis

1,5-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . There are six positional isomers with different locations of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . A subsequent nucleophilic aromatic substitution then takes place to generate the anionic intermediate .

Scientific Research Applications

Synthesis and Chemical Properties

  • 8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is significant in the field of organic synthesis, serving as an intermediate in the preparation of various chemical compounds. Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, a related compound, highlighting the importance of such intermediates in producing non-steroidal anti-inflammatory agents (Xu & He, 2010).
  • Another study by Zlatoidský and Gabos (2009) focused on the synthesis of similar compounds, such as 6-Bromo-1,2,3,4-tetrahydroisoquinoline, through the reductive amination of Schiff's Bases, further emphasizing the role of these compounds in complex chemical syntheses (Zlatoidský & Gabos, 2009).

Application in Medicinal Chemistry

  • Naphthyridine derivatives, closely related to this compound, have been studied for their pharmacological properties. For instance, a novel compound, 10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanone, showed promising anticancer activity in human melanoma cell lines (Kong et al., 2018).
  • The study of imidazonaphthyridine derivatives, which share structural similarities with this compound, has led to insights into their molecular structure and potential applications in drug design (Sivakumar et al., 1996).

Potential in Antimicrobial Research

  • Alkoxyphthalimide derivatives of naphthyridine have been synthesized and evaluated for their antimicrobial properties. This demonstrates the potential of naphthyridine derivatives in the development of new antimicrobial agents (Bhambi et al., 2009).

Role in Material Science and Analytical Chemistry

  • The study of the mass spectra of various naphthyridines, including methyl derivatives, provides valuable insights into their chemical behavior, which can be critical in material science and analytical chemistry applications (Paudler & Kress, 1967).

Future Directions

Given the significant importance of 1,5-naphthyridines in the field of medicinal chemistry , future research could focus on exploring the synthesis, reactivity, and applications of various 1,5-naphthyridine derivatives, including “8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine”. This could lead to the discovery of new compounds with potential therapeutic applications.

Mechanism of Action

properties

IUPAC Name

8-bromo-6-methoxy-1,7-dimethyl-3,4-dihydro-2H-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-7-9(12)10-8(13-11(7)15-3)5-4-6-14(10)2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVXJNJJZDKQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2C)N=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 6
8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

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